

# Theoretical and Structural Profiling of N,N'-Dipropyloxamide: A Computational Guide

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## Compound of Interest

Compound Name:	Ethanediamide, N,N'-dipropyl-
CAS No.:	14040-77-8
Cat. No.:	B1295042

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## Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape and electronic structure of N,N'-dipropyloxamide (DPOA). As a symmetric oxalamide derivative, DPOA exhibits significant potential in crystal engineering and supramolecular chemistry due to its self-complementary hydrogen-bonding capabilities.<sup>[1][2]</sup> This document serves as a blueprint for researchers using Density Functional Theory (DFT) to predict stability, vibrational signatures, and molecular docking potential.

## Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction data, the following theoretical model is recommended. This protocol balances computational cost with accuracy, specifically for amide-containing organic systems.

## Level of Theory<sup>[3]</sup>

- Functional: wB97X-D or B3LYP-D3(BJ).

- Causality: Standard B3LYP fails to account for long-range dispersion forces critical in stabilizing the alkyl chain interactions in DPOA. The inclusion of dispersion corrections (D3 or wB97X-D) is non-negotiable for accurate conformational energy ranking.
- Basis Set:6-311++G(d,p).[3][4][5]
  - Causality: The diffuse functions (++) are essential for describing the lone pair electrons on the carbonyl oxygens and amide nitrogens, which govern hydrogen bonding.
- Solvation Model:SMD (Solvation Model based on Density).
  - Context: Use Ethanol or Methanol parameters to mimic the recrystallization solvents reported in experimental literature.

## Self-Validating Protocol (SVP)

A robust computational workflow must include internal checks.

- Imaginary Frequency Check: All ground state optimizations must yield zero imaginary frequencies.
- Basis Set Superposition Error (BSSE): When calculating dimer interaction energies, Counterpoise (CP) correction is mandatory.

## Conformational Landscape[3]

### The Oxalamide Core

The central

moiety governs the global minimum.

- Trans-Planar (Antiperiplanar): The global minimum. The two carbonyl groups are anti-parallel (dipoles opposed), maximizing conjugation across the backbone.

- Cis-Planar (Synperiplanar): Significantly higher in energy (> 5-7 kcal/mol) due to dipole-dipole repulsion between the carbonyl oxygens and steric clash between the propyl chains.

## Propyl Chain Flexibility

The propyl chains ( $\text{-CH}_2\text{-CH}_2\text{-CH}_3$ ) introduce rotational degrees of freedom.

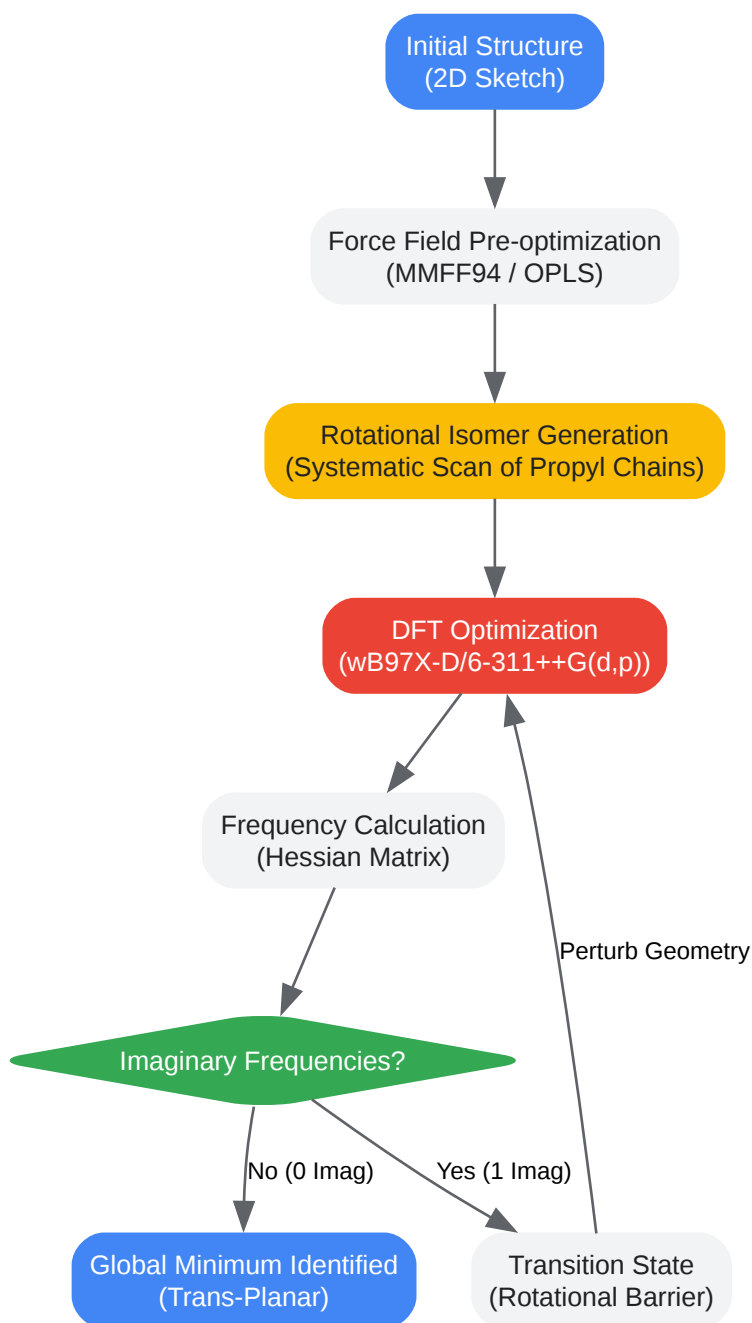
- Torsion

(N-C-C-C): The anti (trans) conformation is generally favored, extending the chains linearly away from the core.

- Gauche Defects: Gauche conformations are local minima but are entropically disfavored in the crystal lattice due to packing efficiency requirements.

## Visualization of Conformational Search Workflow

The following diagram outlines the logic flow for determining the global minimum.



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Figure 1: Logic flow for identifying the global energy minimum of N,N'-dipropyloxamide.

## Electronic Structure & Bonding

### Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the hyperconjugative interactions that stabilize the planar core.

- : This delocalization is the primary stabilizer of the amide bond, imparting partial double-bond character to the C-N bond and restricting rotation.
- : A secondary interaction that dictates the stiffness of the central C-C bond.

## Molecular Electrostatic Potential (MEP)

The MEP surface reveals the active sites for supramolecular assembly.

- Negative Regions (Red): Localized on the Carbonyl Oxygens ( ). These are Hydrogen Bond Acceptors.
- Positive Regions (Blue): Localized on the Amide Protons ( ). These are Hydrogen Bond Donors.
- Implication: This "donor-acceptor-acceptor-donor" motif facilitates the formation of 1D polymeric tapes in the solid state.

## Spectroscopic Validation

Comparison of calculated frequencies with experimental data validates the model.<sup>[4][6][7]</sup>

Table 1: Characteristic Vibrational Modes of N,N'-Dipropyloxamide

Mode Description	Approx. Exp. Freq ( )	Calculated Freq ( )*	Intensity	Assignment
Amide A	3280 - 3300	3450 (scaled 0.96)	Strong	Stretching
Amide I	1640 - 1660	1680	Very Strong	Stretching
Amide II	1540 - 1560	1550	Medium	Bending +
Amide III	1260 - 1280	1275	Weak	+

\*Note: Calculated frequencies are typically unscaled. A scaling factor of ~0.961 is recommended for B3LYP/6-311++G(d,p).

## Experimental Protocol: Step-by-Step

This section details the workflow for reproducing the theoretical data.

### Step 1: Input Preparation

Construct the Z-matrix for the trans-planar conformer. Ensure

symmetry if the software allows, or

symmetry to speed up calculations.

### Step 2: Optimization & Frequency

Run the optimization job.

- Software: Gaussian 16 / ORCA / GAMESS.
- Keywords (Gaussian Example): #P wB97XD/6-311++G(d,p) Opt Freq SCRF=(SMD,Solvent=Ethanol) Pop=NBO

- Convergence Criteria: Set to Tight to ensure the propyl chains are truly in a local minimum.

### Step 3: Hydrogen Bonding Analysis

To simulate the crystal environment, construct a dimer.

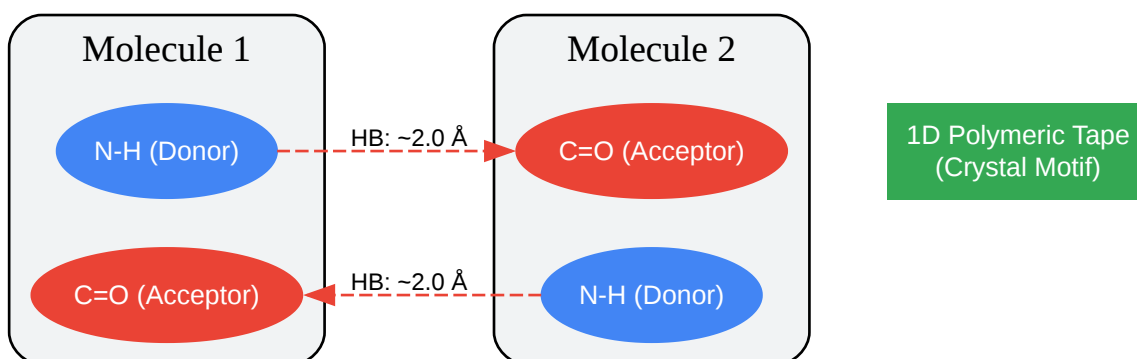
- Duplicate the optimized monomer.
- Align them such that the  
of Molecule A points to the  
of Molecule B.
- Set distance  
to approx 2.9 Å.
- Run an optimization with Counterpoise=2.

### Step 4: Data Extraction

- Extract Gibbs Free Energy (G) for thermodynamic stability.
- Extract Second Order Perturbation Energies E(2) from the NBO output to quantify delocalization.

## Supramolecular Assembly Logic

The following diagram illustrates the hydrogen bonding network predicted by the MEP surfaces and confirmed by crystal structure data.



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Figure 2: Schematic of the intermolecular hydrogen bonding leading to self-assembly.

## References

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  - Significance: Justifies the use of dispersion corrections (B3LYP-D3 or wB97X-D) for alkyl-substituted systems.

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